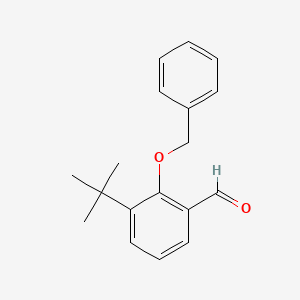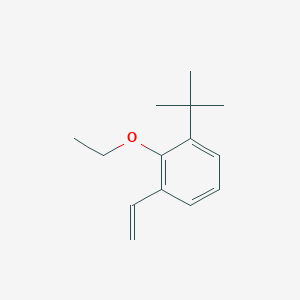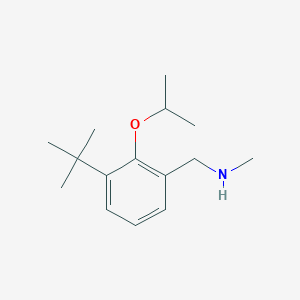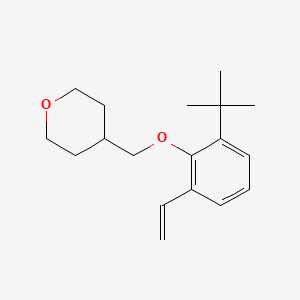
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine
概要
説明
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine is an organic compound that features a benzylamine structure with a tert-butyl group at the third position and a propoxy group at the second position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-2-propoxy-benzyl)-methyl-amine typically involves multi-step organic reactions. One common method starts with the alkylation of 3-tert-butylphenol with propyl bromide to introduce the propoxy group. This is followed by a Friedel-Crafts alkylation to attach the benzyl group. The final step involves the reductive amination of the benzyl group with methylamine under catalytic hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or alkyl halides are used for nucleophilic substitution.
Major Products
Oxidation: Produces quinones or oxides.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted benzyl derivatives.
科学的研究の応用
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Tert-butyl-2-propoxy-benzyl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- (3-Tert-butyl-2-methoxy-benzyl)-methyl-amine
- (3-Tert-butyl-2-ethoxy-benzyl)-methyl-amine
- (3-Tert-butyl-2-butoxy-benzyl)-methyl-amine
Uniqueness
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine is unique due to the specific combination of tert-butyl and propoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous.
特性
IUPAC Name |
1-(3-tert-butyl-2-propoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-6-10-17-14-12(11-16-5)8-7-9-13(14)15(2,3)4/h7-9,16H,6,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPGJSSKWSNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1C(C)(C)C)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














